N'-(2-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-(2-Ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule comprises three key components:
- A 2-ethoxyphenyl group: This aromatic moiety is substituted with an ethoxy (–OCH₂CH₃) group at the ortho position, which enhances lipophilicity and may influence binding interactions in biological systems.
- Thiophene derivatives are known for their electron-rich aromatic systems, which can modulate pharmacokinetic properties .
- An ethanediamide linker: The diamide (–N–CO–CO–N–) backbone facilitates hydrogen bonding and may contribute to stability in physiological environments.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-16-9-4-3-8-15(16)22-19(24)18(23)21-14-20(11-5-6-12-20)17-10-7-13-26-17/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXRXHJIWCXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The ethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to polar groups (e.g., –CN, –F in ). Thiophene vs. Cyclopentyl Rigidity: The cyclopentyl group in the target compound and introduces steric hindrance, which may optimize receptor-binding specificity compared to linear chains .
Synthetic Routes :
- The target compound’s synthesis likely involves Pd-mediated cyclopentane ring formation (analogous to ) followed by amidation via carbodiimide coupling (as in ).
- In contrast, thiazole-containing analogues (e.g., ) require multistep heterocyclic assembly.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The ethoxyphenyl and thiophene groups likely increase log P compared to polar analogues like (log S = -3.54).
- Acid Dissociation (pKa) : The diamide linker may exhibit a pKa ~11.15 (similar to ), favoring deprotonation in physiological conditions and influencing protein-binding interactions.
- Molecular Polarizability : The thiophene and cyclopentyl groups contribute to a polarizability of ~89 ų (estimated from ), which may enhance van der Waals interactions in biological targets.
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